

# Comparative Toxicity Guide: Recipavrin vs. Its Alcohol Metabolite

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## Compound of Interest

**Compound Name:** 1,1-Diphenyl-3-dimethylaminobutane-1-ol

**CAS No.:** 4320-32-5

**Cat. No.:** B13822601

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## Executive Summary & Mechanistic Context

Recipavrin ((±)-3-dimethylamino-1,1-diphenylbutane) is a basic tertiary amine and structural analog of methadone. However, it is devoid of analgesic activity, functioning instead as an anticholinergic and antispasmodic agent. In pharmacokinetic and toxicological research, a critical area of investigation is its biotransformation. Because recipavrin lacks the ethyl ketone side chain found in methadone, it does not reduce into a stable alcohol like methadol. Instead, its primary "alcohol metabolites" arise via cytochrome P450-mediated  $\alpha$ -C-oxidation, forming a transient, highly reactive carbinolamine (a hemiaminal/alcohol intermediate), alongside stable aliphatic alcohols like diphenylbutanol O-methylcatechol.

This guide objectively compares the toxicological profiles of the parent compound against its reactive alcohol-derived metabolites, providing validated experimental workflows for their isolation and quantification.

## Structural & Toxicological Comparison

The toxicity of recipavrin is fundamentally bifurcated between the receptor-mediated effects of the parent drug and the electrophilic, oxidative stress-inducing effects of its alcohol metabolites.

## Parent Drug: Recipavrin

- **Toxicity Profile:** The parent compound exhibits primary toxicity through a central and peripheral anticholinergic toxidrome. It acts as a competitive antagonist at muscarinic acetylcholine receptors.
- **Lethality:** The LD50 in mice is established at 80 mg/kg (1).
- **Metabolic Stability:** Highly stable in its base form (pKa = 9.48) prior to hepatic first-pass metabolism.

## The Alcohol Metabolite (Carbinolamine Intermediate)

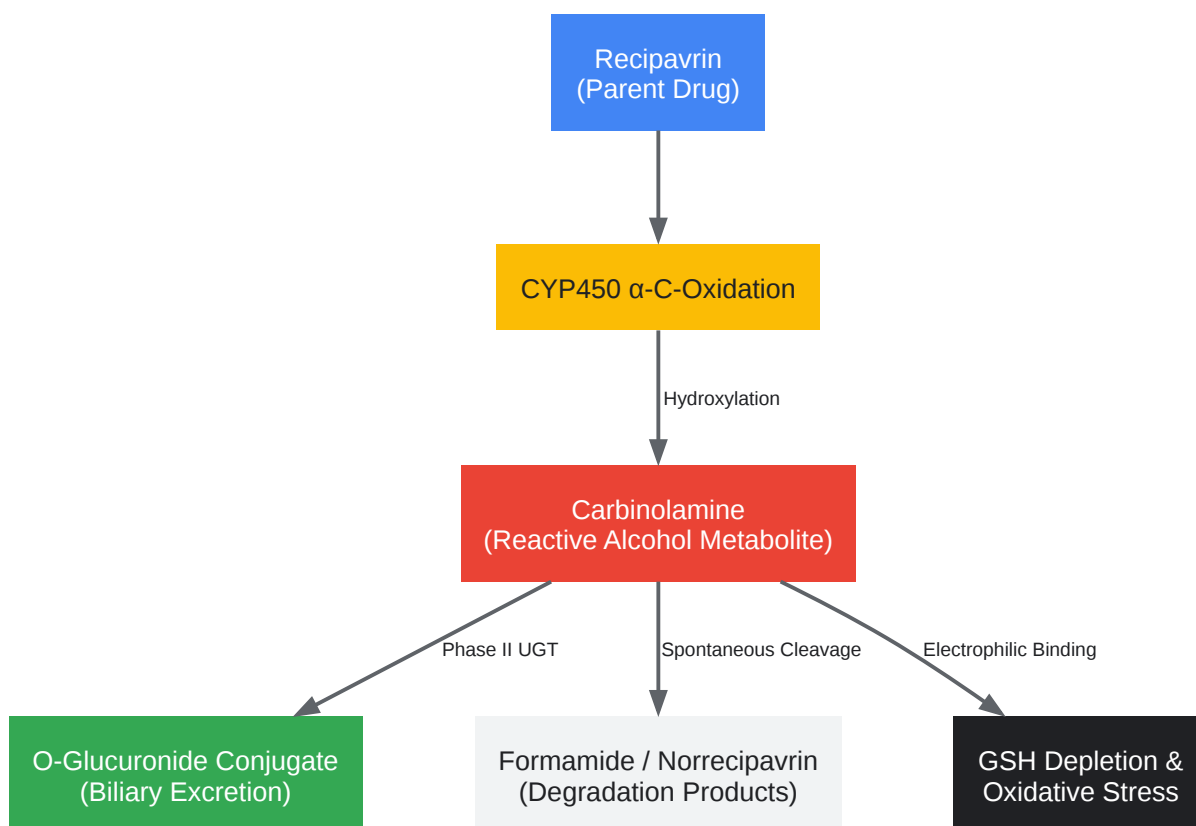
- **Toxicity Profile:** The carbinolamine intermediate is a reactive electrophile. While transient, it can covalently bind to cellular macromolecules or deplete the antioxidant glutathione (GSH), leading to severe oxidative stress and idiosyncratic hepatotoxicity.
- **Stability & Degradation:** This alcohol metabolite is highly thermolabile. In vivo, it is rapidly conjugated into a tertiary formamide carbinolamine glucuronide. If unconjugated, it readily isomerizes or breaks down during analysis into formamides and norrecipavrin (2).

## Quantitative Data Summary

Toxicological Property	Recipavrin (Parent Drug)	Carbinolamine (Alcohol Metabolite)
Chemical Nature	Basic tertiary amine	Electrophilic hemiaminal / alcohol
Primary Toxicity Mechanism	Anticholinergic toxidrome	Oxidative stress, GSH depletion
Lethality / Cytotoxicity	LD50: 80 mg/kg (In Vivo, Mice)	Cytotoxic at micromolar levels (In Vitro)
Metabolic Stability	High (Requires CYP450 oxidation)	Thermolabile (Spontaneously isomerizes)
Excretion Route	Unchanged in urine (minor)	Biliary excretion as O-glucuronide

## Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of recipavrin into its reactive alcohol metabolite and subsequent degradation pathways.



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Recipavrin metabolic pathway highlighting the reactive carbinolamine alcohol intermediate.

## Experimental Workflows: Isolation and Toxicity Assays

To objectively measure comparative toxicity, researchers must isolate the conjugated alcohol metabolites from biliary excretion and perform controlled in vitro hepatotoxicity assays.

## Protocol 1: Biliary Extraction and $\beta$ -Glucuronidase Hydrolysis

**Causality:** The carbinolamine alcohol is highly reactive and thermolabile. In vivo, phase II metabolism rapidly stabilizes it via UGT enzymes into an O-glucuronide conjugate. Direct extraction without enzymatic cleavage will fail to yield the free alcohol, leading to false negatives in mass spectrometry (3).

- **Bile Collection:** Dose Wistar rats with recipavrin hydrochloride and collect bile over a 24-hour metabolic cage cycle.
- **Enzymatic Cleavage:** Buffer the bile extract to pH 10 and incubate with  $\beta$ -glucuronidase for 18 hours at 38°C. **Causality:** pH 10 optimizes the specific isoform of  $\beta$ -glucuronidase used for tertiary amine conjugates, ensuring complete cleavage of the glucuronic acid moiety.
- **Solvent Extraction:** Extract the hydrolysate using ethyl acetate. Avoid protic solvents that may catalyze the breakdown of the carbinolamine into secondary acetamides.
- **Derivatization:** React the organic layer with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 4 hours. **Causality:** Unprotected carbinolamines will spontaneously dehydrate or isomerize into formamides within the GC injection port. TMS derivatization caps the alcohol hydroxyl group, preserving the molecular ion for GC-MS detection.
- **Self-Validation System:** Spike a parallel bile sample with a known concentration of a synthetic oxaziridine standard. If the extraction and GC-MS conditions are correct, the standard will yield a predictable formamide peak, confirming that the thermal degradation pathways in the instrument are accounted for and extraction efficiency is >85%.

## Protocol 2: In Vitro Hepatotoxicity & GSH Depletion Assay

**Causality:** Reactive alcohol metabolites exert toxicity by acting as electrophiles that covalently bind to cellular macromolecules or deplete glutathione (GSH). Measuring GSH depletion

isolates the specific toxicological mechanism of the metabolite from the receptor-mediated toxicity of the parent drug.

- **Hepatocyte Culture:** Plate primary rat hepatocytes in a Matrigel™ sandwich configuration. Causality: This 3D culture maintains the expression of CYP450 and UGT enzymes, which are rapidly lost in standard 2D cultures, ensuring the in vitro model accurately reflects in vivo metabolism.
- **Dosing:** Treat independent wells with equimolar concentrations (e.g., 50 μM) of Recipavrin and the synthesized carbinolamine intermediate.
- **Sensitization:** Introduce buthionine sulfoximine (BSO) to a subset of wells to inhibit de novo GSH synthesis, sensitizing the cells to electrophilic stress.
- **Quantification:** Lyse the cells and quantify reduced (GSH) vs. oxidized (GSSG) glutathione using LC-MS/MS. A significant drop in the GSH ratio in the metabolite group indicates electrophilic toxicity.
- **Self-Validation System:** Include a positive control well treated with valproic acid (a known GSH depleter). If the positive control fails to show a >40% reduction in the GSH/GSSG ratio, the hepatocyte metabolic competence is compromised, and the assay batch must be rejected.



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Experimental workflow for the isolation and quantification of recipavrin alcohol metabolites.

## References

- Identification of the biliary metabolites of (+/-)-3-dimethylamino-1,1-diphenylbutane HCl (recipavrin) in rats.nih.gov. [3](#)
- Synthesis and detection of potential N- and α-C- oxidized metabolites of methadone and recipavrin.ubc.ca. [2](#)

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## Sources

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- To cite this document: BenchChem. [Comparative Toxicity Guide: Recipavrin vs. Its Alcohol Metabolite]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13822601/docs#comparative-toxicity-guide-recipavrin-vs-its-alcohol-metabolite>]

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